2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-ABTFMP involves various methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of several crop-protection products. Researchers have reported different approaches to synthesizing 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of 2-ABTFMP consists of a pyridine ring with a trifluoromethyl group (CF3) and a bromomethyl group (CH2Br) attached at specific positions. The fluorine atoms contribute unique physicochemical properties, while the pyridine moiety plays a crucial role in its biological activities .
Scientific Research Applications
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
- 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a building block containing trifluoromethyl, is used to prepare trifluoromethyl-substituted aminopyrroles. This process involves 2H-azirine ring expansion strategy and subsequent transformations (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Functionalizations of Bromo- and Iodo(trifluoromethyl)pyridines
- 2-Bromo-4-(trifluoromethyl)pyridine and similar compounds undergo selective deprotonation and carboxylation, demonstrating a method to create carboxylic acids. This process contributes to the functionalization of trifluoromethyl-substituted pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Synthesis of Poly-Substituted 3-Trifluoromethyl Pyridines
- A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves breaking the C-F bond of the fluoroalkyl group. This method, conducted under noble metal-free conditions, offers an efficient way to synthesize diverse pyridines (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Synthesis of 2-Amino-3-cyano-4-trifluoromethyl-6-substituted Pyridines
- The synthesis of 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones, utilizing a rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates, demonstrates a unique method for creating substituted pyridines (Narsaiah, Sivaprasad, & Venkataratnam, 1994).
Synthesis of Derivatives of Pyridin-2(1H)-ones
- 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, obtained through bromination, serve as precursors for synthesizing amino derivatives in the pyridin-2(1H)-one series, highlighting the versatility of bromomethyl-substituted compounds in chemical synthesis (Kalme, Zhalubovskis, Shmidlers, Celminš, & Duburs, 2004).
properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBOPBLKYBUEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226579 | |
Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine | |
CAS RN |
1227508-24-8 | |
Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227508-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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